molecular formula C16H21NO3 B5143961 N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B5143961
M. Wt: 275.34 g/mol
InChI Key: OKMMEOYSGYORLI-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB or MDBP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the family of benzodioxine derivatives, which have been found to possess a wide range of biological activities.

Mechanism of Action

N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. By blocking the activity of this receptor, N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can modulate the release of dopamine and other neurotransmitters in the brain, which can affect various physiological processes.
Biochemical and physiological effects:
N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have a range of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of locomotor activity, and the attenuation of drug-seeking behavior. These effects make N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide a promising tool for studying the neurobiological basis of addiction and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in lab experiments, including its high purity and selectivity for the dopamine D3 receptor. However, its limited solubility in water and potential toxicity at high doses are important limitations that should be taken into consideration.

Future Directions

There are several future directions for research on N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including the investigation of its effects on other neurotransmitter systems, the development of more potent and selective analogs, and the exploration of its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Additionally, the use of N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other drugs and behavioral interventions may provide new insights into the neurobiological mechanisms underlying complex behaviors.

Synthesis Methods

N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multistep process that involves the reaction of 2-methylcyclohexanone with 3,4-methylenedioxybenzaldehyde, followed by reduction and amidation reactions. The synthesis of N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been optimized to yield a high purity product with good yields.

Scientific Research Applications

N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to act as a selective dopamine D3 receptor antagonist, which makes it a promising tool for studying the role of this receptor in various physiological and pathological conditions.

properties

IUPAC Name

N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11-4-2-3-5-13(11)17-16(18)12-6-7-14-15(10-12)20-9-8-19-14/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMMEOYSGYORLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57257543
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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